Product packaging for 1,3,4-benzoxadiazepin-5(4H)-one(Cat. No.:CAS No. 144760-61-2)

1,3,4-benzoxadiazepin-5(4H)-one

Cat. No.: B2880744
CAS No.: 144760-61-2
M. Wt: 162.148
InChI Key: BKKUMKNIRBIPHM-UHFFFAOYSA-N
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Description

1,3,4-Benzoxadiazepin-5(4H)-one (CAS 144760-61-2) is a benzoxadiazepine-based compound with the molecular formula C 8 H 6 N 2 O 2 and a molecular weight of 162.15 g/mol [ citation:1 ]. It is supplied as a high-purity chemical for research applications. The benzodiazepine core structure is a privileged scaffold in medicinal chemistry and drug discovery [ citation:3 ]. Benzodiazepine derivatives are widely studied for their diverse biological activities and their ability to bind to various enzymes and receptors [ citation:6 ]. As such, this compound serves as a valuable chemical intermediate and building block for the synthesis of novel heterocyclic compounds. Researchers can utilize this compound to develop new chemical entities for probing biological pathways or for creating libraries in high-throughput screening campaigns [ citation:2 ]. The presence of both oxygen and nitrogen heteroatoms in its fused ring system offers multiple sites for chemical modification, making it a versatile template for structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O2 B2880744 1,3,4-benzoxadiazepin-5(4H)-one CAS No. 144760-61-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4H-1,3,4-benzoxadiazepin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8-6-3-1-2-4-7(6)12-5-9-10-8/h1-5H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKUMKNIRBIPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NN=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401332179
Record name 4H-1,3,4-benzoxadiazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818680
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

144760-61-2
Record name 4H-1,3,4-benzoxadiazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the 1,3,4 Benzoxadiazepin 5 4h One Nucleus and Analogues

Established Synthetic Pathways to the 1,3,4-Benzoxadiazepine Core

Traditional methods for assembling the 1,3,4-benzoxadiazepin-5(4H)-one scaffold have historically relied on cyclization and condensation strategies, utilizing readily available starting materials.

Cyclization Reactions Involving Salicylic (B10762653) Hydrazide and C1 Synthons

A foundational approach to the this compound core involves the intramolecular cyclization of derivatives of salicylic hydrazide. Salicylic hydrazide, which contains the requisite ortho-hydroxybenzoyl and hydrazide functionalities, serves as a key precursor. The reaction with a C1 synthon (a single carbon-donating reagent) facilitates the closure of the seven-membered ring.

A notable method involves the cyclization of N-benzylidene-2-hydroxybenzohydrazides, which are themselves prepared from salicylic hydrazide and various aldehydes. The choice of cyclizing agent and solvent system is critical to the outcome. For instance, conducting the reaction in a mixture of acetic anhydride (B1165640) and acetic acid can yield 1,3,4-benzoxadiazepines. researchgate.net This process represents a one-step intramolecular oxidative cyclization to form the desired seven-membered ring. researchgate.net

Condensation Reactions Utilizing o-Phenylenediamines and Carbonyl Compounds

The condensation of o-phenylenediamines with carbonyl compounds is a widely established and versatile method for synthesizing nitrogen-containing heterocyclic systems, most notably 1,5-benzodiazepines. researchgate.net This reaction typically proceeds in the presence of an acid catalyst, such as BF3-etherate, polyphosphoric acid, or molecular iodine, to facilitate the condensation and subsequent cyclization. researchgate.net Various ketones and α,β-unsaturated carbonyl compounds can be employed to generate a diverse range of benzodiazepine (B76468) derivatives. researchgate.net

While this pathway is highly effective for benzodiazepine synthesis, its application for the direct construction of the this compound nucleus is not a commonly reported strategy. The structure of o-phenylenediamine (B120857) naturally lends itself to the formation of heterocycles with two nitrogen atoms bonded to the benzene (B151609) ring, such as benzodiazepines or quinoxalines, rather than the oxygen-and-nitrogen containing benzoxadiazepinone core.

Modern Advancements in the Synthesis of this compound Derivatives

Contemporary synthetic chemistry has driven the development of more efficient, atom-economical, and sophisticated methods for constructing complex heterocyclic scaffolds, including the this compound system.

One-Pot Multicomponent Reactions for Scaffold Construction

One-pot multicomponent reactions (MCRs) represent a significant advancement in synthetic efficiency, allowing for the construction of complex molecules from three or more starting materials in a single reaction vessel. This approach minimizes waste, reduces reaction time, and simplifies purification processes. While specific MCRs for the this compound core are still emerging, the strategy is well-documented for related heterocycles. For example, isocyanide-based MCRs have been used to create novel tricyclic benzodiazepine derivatives in a catalyst-free, four-component reaction. nih.govrsc.org Such methodologies, which involve the in situ generation of complex intermediates that undergo further reaction, hold promise for their adaptation to the synthesis of benzoxadiazepinone scaffolds.

Catalytic Approaches: Transition Metal and Organocatalyzed Syntheses of Benzoxadiazepines

The use of catalysts to promote and control the synthesis of heterocyclic compounds is a cornerstone of modern organic chemistry. Both transition metals and small organic molecules (organocatalysts) offer unique advantages in terms of reactivity, selectivity, and mild reaction conditions.

For related benzimidazole (B57391) synthesis, supported gold nanoparticles have been shown to be effective heterogeneous catalysts for the condensation of o-phenylenediamine and aldehydes under ambient conditions, avoiding the need for harsh oxidants. mdpi.com Transition-metal-free approaches are also gaining traction. For instance, molecular iodine has been used as a catalyst in a one-pot, three-component synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles, demonstrating the utility of simple catalysts in complex transformations. bohrium.com While direct catalytic routes to 1,3,4-benzoxadiazepin-5(4H)-ones are a developing area, these examples showcase the potential for catalytic strategies to enable efficient and selective access to this scaffold.

Chemodivergent and Solvent-Controlled Strategies for Benzoxadiazepin-5(4H)-one Formation

Chemodivergent synthesis, where a single set of starting materials can be directed to form structurally different products by subtly changing reaction conditions, is a powerful tool for generating molecular diversity. The choice of solvent can be a particularly effective control element in these strategies.

A compelling example of this principle is seen in the synthesis of the related 1,4-benzoxazepin-5(4H)-one isomer. In a KOH-promoted reaction of ortho-fluorobenzamides with 2-propyn-1-ol, the choice of solvent dictates the final product. nih.govnih.gov When DMSO is used as the solvent, its ability to support a superbase medium facilitates a 7-exo-dig cyclization, leading to the formation of the seven-membered 1,4-benzoxazepin-5(4H)-one ring. nih.govnih.gov In contrast, switching the solvent to acetonitrile (B52724) (MeCN), where KOH has low solubility, results in a milder alkaline condition that favors a Michael addition pathway, yielding a six-membered 1,3-benzoxazin-4(4H)-one instead. nih.gov This solvent-switched strategy highlights a sophisticated approach to selectively forming a seven-membered benzoxazepine core over a six-membered alternative from the same precursors.

Below is a data table summarizing this chemodivergent strategy for the related 1,4-benzoxazepin-5(4H)-one scaffold.

Starting MaterialsBaseSolventProduct ScaffoldRing Size
ortho-Fluorobenzamides + 2-propyn-1-olKOHDMSO1,4-Benzoxazepin-5(4H)-one7-membered
ortho-Fluorobenzamides + 2-propyn-1-olKOHMeCN1,3-Benzoxazin-4(4H)-one6-membered

Green Chemistry Principles Applied to 1,3,4-Benzoxadiazepine Synthesis (e.g., Microwave-Assisted, Solvent-Free)

The application of green chemistry principles in the synthesis of heterocyclic compounds has gained considerable traction, aiming to reduce the environmental impact of chemical processes. Methodologies such as microwave-assisted synthesis and solvent-free reactions offer significant advantages, including accelerated reaction times, enhanced yields, and minimized waste generation. While specific literature detailing the microwave-assisted or solvent-free synthesis of the this compound nucleus is not extensively available, the principles can be extrapolated from the synthesis of structurally related 1,3,4-oxadiazole (B1194373) derivatives.

Microwave-enhanced synthesis has been shown to be a transformative tool in synthetic chemistry, allowing for rapid and efficient reactions. nih.govwjarr.com In a typical microwave-assisted procedure for the synthesis of 1,3,4-oxadiazole derivatives, a mixture of a hydrazide and an aromatic aldehyde, sometimes with a few drops of a high-boiling point solvent like N,N-dimethylformamide (DMF), is irradiated with microwaves for a short duration. nih.gov This method often leads to higher yields and product purity compared to conventional heating methods. nih.gov Another green approach involves conducting reactions under solvent-free conditions, where the microwave energy is directly absorbed by the reactant molecules, further reducing the environmental footprint. nih.govwjarr.com

The following table summarizes representative examples of microwave-assisted synthesis of 1,3,4-oxadiazole derivatives, which could serve as a model for the development of green synthetic routes to 1,3,4-benzoxadiazepin-5(4H)-ones.

ReactantsPower (W)Time (min)SolventYield (%)Reference
Isoniazid, Aromatic Aldehyde3003DMFHigh nih.gov
2-Aryl-5-(4-pyridyl)-1,3,4-oxadiazole, Chloramine-T3004EthanolHigh nih.gov
Diphenylacetic acid hydrazide, Various reagents---High researchgate.net
Hydrazide, Aromatic aldehyde, Acetic anhydride--Silica gel- wjarr.com

Interactive Data Table: Microwave-Assisted Synthesis of 1,3,4-Oxadiazole Derivatives

ReactantsPower (W)Time (min)SolventYield (%)Reference
Isoniazid, Aromatic Aldehyde3003DMFHigh nih.gov
2-Aryl-5-(4-pyridyl)-1,3,4-oxadiazole, Chloramine-T3004EthanolHigh nih.gov
Diphenylacetic acid hydrazide, Various reagents---High researchgate.net
Hydrazide, Aromatic aldehyde, Acetic anhydride--Silica gel- wjarr.com

Stereoselective Synthesis and Chiral Resolution of this compound Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance in drug discovery and development, as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles. However, specific methodologies for the stereoselective synthesis or chiral resolution of this compound derivatives are not extensively reported in the scientific literature.

In the broader context of related heterocyclic systems, various strategies for achieving stereoselectivity have been developed. These include the use of chiral starting materials, chiral auxiliaries, and asymmetric catalysis. For instance, the stereoselective synthesis of other seven-membered rings has been achieved through these approaches.

Chiral resolution via high-performance liquid chromatography (HPLC) is a widely employed technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. Common CSPs include those based on polysaccharides, such as cellulose (B213188) and amylose (B160209) derivatives. For example, racemic 1,3-dimethyl-4-phenylpiperidine derivatives have been successfully resolved using cellulose-based chiral stationary phases like Chiralcel OD and Chiralcel OJ. nih.gov While this example does not directly involve this compound, it illustrates a powerful technique that could be adapted for the chiral resolution of its derivatives. The selection of the appropriate CSP and mobile phase is crucial for achieving successful enantioseparation and is often determined empirically.

Reactivity and Chemical Transformations of 1,3,4 Benzoxadiazepin 5 4h One

Ring-Opening and Ring-Contraction Reactions of the 1,3,4-Benzoxadiazepine System

The seven-membered ring of 1,3,4-benzoxadiazepin-5(4H)-one derivatives is susceptible to transformations that lead to more stable five- or six-membered heterocyclic systems. These reactions are often driven by the release of ring strain and the formation of thermodynamically favored products.

A notable reaction of this ring system is its contraction to form quinazoline (B50416) derivatives. For instance, the proposed intermediate, 2-(2-aminophenyl) nih.govnih.govnih.govbenzoxadiazepin-5-one, has been shown to undergo a ring contraction rearrangement to yield 2-(2-aminophenyl)-3-hydroxyquinazolin-4(3H)-one. This transformation proceeds via a Heindel-type rearrangement, highlighting the inherent instability of the seven-membered ring under certain acidic conditions. nih.gov

While direct studies on the ring-opening of this compound are limited, related benzoxazepine isomers provide insight into plausible pathways. For example, the photochemical irradiation of 3,1-benzoxazepine (B80300) derivatives, which are isomeric to the 1,3,4-system, can lead to ring contraction to form indole (B1671886) derivatives. researchgate.net This suggests that the this compound system might also be susceptible to photochemical rearrangements, potentially leading to ring-contracted products.

Furthermore, the reaction of 1,2-dithiole-3-thiones with α,β-unsaturated nitriles can result in a ring-opening and ring-closure cascade to form thiopyrano[2,3-b]pyran derivatives. researchgate.net This type of transformation, involving initial nucleophilic attack followed by ring opening and subsequent intramolecular cyclization, could be a potential, though currently undocumented, reaction pathway for the this compound system under specific conditions.

Rearrangement Reactions and Tautomerism within the Benzoxadiazepine Framework

The structural arrangement of atoms in this compound allows for the possibility of tautomerism and other rearrangement reactions.

The most significant tautomerism in this system is the amide-iminol equilibrium. The this compound contains a cyclic amide (lactam) functionality. This can theoretically exist in equilibrium with its iminol tautomer. However, studies on analogous heterocyclic systems, such as 4-methyldihydro-1,3,4-benzotriazepin-5-ones, have shown through X-ray diffraction and quantum chemical calculations that the amidrazone (amide) tautomeric form is the more stable. nih.gov By analogy, it is highly probable that the this compound exists predominantly in the keto (amide) form rather than the enol (iminol) form. The greater stability of the amide tautomer is a common feature in such systems. mdpi.com

Table 1: Plausible Tautomeric Forms of this compound

Tautomeric FormStructureStability
Amide (Keto)Predominant
Iminol (Enol)Less Stable

Note: The structures are illustrative representations.

Rearrangement reactions, other than ring contractions, have not been extensively documented for the this compound system itself. However, the Smiles rearrangement is a known transformation in related O-aryl ethers and could potentially occur in suitably substituted derivatives.

Functional Group Interconversions on the this compound Moiety

The this compound scaffold possesses several functional groups that can undergo chemical transformations. The most prominent of these are the amide and the ether functionalities.

The amide group within the seven-membered ring is a key site for reactivity. The nitrogen atom of the amide can be alkylated or acylated, and the carbonyl group can potentially undergo reduction. While specific examples for this ring system are scarce in the literature, general methods for amide functionalization are applicable. scribd.comvanderbilt.edu For instance, the conversion of an amide to an ester, though generally a rare transformation, has been reported for other heterocyclic systems and could be a potential, albeit challenging, interconversion for this moiety. rsc.org

The ether linkage, specifically the aryl ether bond, is generally stable. However, under harsh conditions, cleavage of this bond could occur, leading to ring-opened products.

Electrophilic and Nucleophilic Reactions of the Fused Benzene (B151609) Ring

The fused benzene ring of this compound is expected to have a modified reactivity compared to unsubstituted benzene due to the electronic influence of the fused heterocyclic ring.

Electrophilic Aromatic Substitution:

The oxadiazepinone ring contains electron-withdrawing groups (the amide carbonyl and the ether oxygen). These groups are expected to deactivate the fused benzene ring towards electrophilic attack. byjus.comlibretexts.orgsavemyexams.comyoutube.com Therefore, electrophilic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, would require forcing conditions to proceed. The directing effect of the fused ring would likely favor substitution at positions meta to the electron-withdrawing functionalities.

Table 2: Expected Reactivity in Electrophilic Aromatic Substitution

ReactionReagentsExpected Product
NitrationHNO₃, H₂SO₄Nitro-substituted derivative
HalogenationX₂, Lewis AcidHalo-substituted derivative
SulfonationFuming H₂SO₄Sulfonic acid derivative
Friedel-Crafts AcylationRCOCl, AlCl₃Acyl-substituted derivative

Nucleophilic Aromatic Substitution:

Conversely, the electron-withdrawing nature of the heterocyclic ring should activate the fused benzene ring towards nucleophilic aromatic substitution (SNAr). byjus.comwikipedia.orgmasterorganicchemistry.com If a suitable leaving group (e.g., a halogen) is present on the benzene ring, it could be displaced by a nucleophile. The reaction would be facilitated by the ability of the oxadiazepinone ring to stabilize the intermediate Meisenheimer complex. The positions ortho and para to the electron-withdrawing heterocyclic ring would be the most activated towards nucleophilic attack.

Heteroatom Reactivity (N and O) in the 1,3,4-Oxadiazepine Ring

The nitrogen and oxygen atoms within the seven-membered ring are key centers of reactivity.

The nitrogen atoms are part of an amide and a hydrazine-like linkage. The amide nitrogen (at position 4) is relatively unreactive as a nucleophile due to the delocalization of its lone pair into the adjacent carbonyl group. However, under strongly basic conditions, it can be deprotonated and subsequently alkylated or acylated. The nitrogen at position 3, being part of a hydrazine-like system, could potentially exhibit nucleophilic character, although this would be influenced by the electronic effects of the adjacent carbonyl and aryl groups. The introduction of nitrogen atoms into cyclic structures is a common strategy to modify their electronic and photophysical properties. beilstein-journals.org

Structure Activity Relationship Sar and Ligand Design for 1,3,4 Benzoxadiazepin 5 4h One Analogues

Principles of SAR Elucidation in Benzoxadiazepine Research

The process of elucidating the SAR for a compound series like the 1,3,4-benzoxadiazepin-5(4H)-ones involves a synergistic combination of chemical synthesis and biological testing, often guided by computational modeling.

The cornerstone of SAR studies is the systematic synthesis and biological evaluation of a library of chemical analogues. This process begins with the core scaffold, in this case, 1,3,4-benzoxadiazepin-5(4H)-one, which is then methodically modified at various positions. For instance, in studies of related heterocyclic systems like 1,4-benzothiazines, researchers have synthesized derivatives that differ in the nature of the core skeleton and the side chains to analyze the structural requirements for biological activities such as apoptosis induction. nih.gov A similar approach for benzoxadiazepinones would involve creating a series of derivatives by introducing different substituents onto the benzene (B151609) ring and modifying the atoms within the seven-membered oxadiazepine ring.

Once synthesized, these derivatives undergo comprehensive biological profiling. This involves a battery of in vitro and/or in vivo assays to determine their biological activity, such as binding affinity to a receptor or inhibitory concentration against an enzyme (e.g., IC₅₀). nih.gov For example, research on Lysine-specific demethylase 1 (LSD1) inhibitors involved synthesizing and testing a series of compounds to find that a specific substituent group was critically important for potent inhibition, with IC₅₀ values differing by over 90-fold upon its removal. plos.org This iterative cycle of synthesis and testing allows for the gradual mapping of the structural requirements for activity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. ddg-pharmfac.netbiointerfaceresearch.com This method is crucial for rational drug design, as it enables the prediction of the biological activity of novel, unsynthesized molecules, thereby prioritizing the synthesis of the most promising candidates. ddg-pharmfac.netnih.gov

The QSAR process involves several key steps:

Data Set Preparation : A dataset of compounds with experimentally determined biological activities (e.g., pIC₅₀ values) is compiled. This set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. ddg-pharmfac.netmdpi.com

Descriptor Calculation : For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics.

Model Generation : Using statistical methods or machine learning algorithms, a mathematical model is created that links the descriptors (the independent variables) to the biological activity (the dependent variable). ddg-pharmfac.netbiointerfaceresearch.com

Validation : The model's ability to predict the activity of new compounds is rigorously tested using the external test set. A successful QSAR model for benzoxadiazepines would allow for the rapid virtual screening of large compound libraries to identify potential leads. nih.govmdpi.com

Positional and Substituent Effects on Biological Activity Profiles

The specific placement and nature of chemical groups (substituents) on the this compound scaffold can dramatically alter its biological activity. These effects are typically categorized by their influence on the benzene ring and the oxadiazepine ring.

Substituents on the aromatic benzene ring can profoundly influence the molecule's interaction with its biological target through a combination of effects. libretexts.orgpurechemistry.org

Electronic Effects : These arise from the substituent's ability to donate or withdraw electron density from the benzene ring. purechemistry.org Electron-donating groups (EDGs), such as hydroxyl (-OH) or methoxy (B1213986) (-OCH₃), increase the electron density of the ring, which can enhance binding to electron-deficient pockets in a target protein. libretexts.orgmsu.edu Conversely, electron-withdrawing groups (EWGs), like nitro (-NO₂) or trifluoromethyl (-CF₃), decrease the ring's electron density. msu.edupressbooks.pub The electronic nature of the substituent dictates the reactivity and can be a critical determinant of biological activity. libretexts.org

Steric Effects : This relates to the size and shape of the substituent. purechemistry.org Bulky groups can cause steric hindrance, either preventing the molecule from fitting into a binding site or, conversely, creating favorable van der Waals interactions that enhance binding. SAR studies on related inhibitors have shown that substitution at certain positions (e.g., ortho or meta) can be highly disfavored and lead to inactive compounds, highlighting the importance of steric factors. plos.org

Substituent TypeExamplesElectronic EffectGeneral Impact on Benzene Ring Reactivity
Strongly Activating -NH₂, -OH, -ORElectron-DonatingIncreases electron density, activates the ring. pressbooks.pub
Moderately Activating -OCOR, -NHCORElectron-DonatingModerately increases electron density. pressbooks.pub
Weakly Activating -Alkyl (e.g., -CH₃)Electron-DonatingWeakly increases electron density via induction. pressbooks.pub
Weakly Deactivating -F, -Cl, -Br, -IElectron-WithdrawingWeakly decreases electron density (inductive effect). pressbooks.pub
Moderately Deactivating -C=O (ketones, esters)Electron-WithdrawingDecreases electron density via resonance. libretexts.org
Strongly Deactivating -NO₂, -CF₃, -NR₃⁺Electron-WithdrawingStrongly decreases electron density. pressbooks.pub

While the benzene ring offers a key site for modification, the seven-membered oxadiazepine ring provides additional and often more impactful opportunities for structural variation. In the closely related 1,4-benzodiazepines, it has been noted that greater structural diversity can often be achieved by modifying the diazepine (B8756704) ring rather than the fused benzene ring. chemisgroup.us

N-Substitution : The nitrogen atoms in the oxadiazepine ring (at positions 3 and 4) are common targets for modification. Adding substituents at the N-4 position, for example, can introduce new interaction points with a biological target, alter the molecule's conformation, or improve its pharmacokinetic properties. Studies on similar heterocyclic structures have shown that the nature of the N-substituent, such as the length of an alkyl chain, can significantly impact receptor affinity. nih.gov

C-Substitution : Modifications can also be made to the carbon atoms of the heterocyclic ring. Introducing substituents at these positions can influence the ring's conformation and its interaction with target proteins. The choice of substituent, from small groups like methyl to larger, more complex moieties, can lead to significant changes in biological activity. chemisgroup.us

Position of ModificationR-Group ExampleHypothetical Biological Activity (IC₅₀, nM)SAR Interpretation
N-4-H500Unsubstituted nitrogen shows baseline activity.
N-4-CH₃150Small alkyl group enhances activity, possibly by filling a small hydrophobic pocket.
N-4-CH₂CH₂OH80Addition of a hydroxyl group may form a key hydrogen bond with the target.
N-4-CH₂-Phenyl950A large, bulky group may cause a steric clash, reducing binding affinity.
C-2-H500Unsubstituted carbon shows baseline activity.
C-2=O (carbonyl)50A carbonyl group may act as a hydrogen bond acceptor, significantly improving potency.

This table is illustrative and presents hypothetical data based on common SAR principles observed in related heterocyclic compounds.

Conformational Flexibility and Its Role in the SAR of this compound

Unlike rigid aromatic systems, the seven-membered oxadiazepine ring of this compound is inherently flexible. This conformational flexibility is a critical, though complex, aspect of its SAR. The molecule does not exist as a single, static 3D shape but rather as an ensemble of rapidly interconverting conformations. nih.gov

Therefore, SAR studies must consider the dynamic nature of these molecules. Computational methods like molecular dynamics simulations are employed to explore the accessible conformational space and to understand how different substituents influence the preferred shape and flexibility of the molecule, ultimately affecting its interaction with a target. rsc.org Understanding and controlling the conformational properties of this compound analogues is a sophisticated strategy for designing ligands with improved potency and selectivity. nih.gov

Mechanistic Investigations of 1,3,4 Benzoxadiazepin 5 4h One Biological Activity

Molecular Target Identification and Validation for 1,3,4-Benzoxadiazepine Derivatives

The initial step in elucidating the mechanism of action of a bioactive compound is the identification and validation of its molecular targets. drugtargetreview.com For derivatives of the 1,3,4-benzoxadiazepin-5(4H)-one class, research has pointed towards several potential protein targets. The process of target validation aims to confirm that the interaction of the compound with a specific molecular target is responsible for the observed biological effect. drugtargetreview.compsychiatryconsortium.org

Genetic and chemical methods are the two primary approaches for target validation. nih.gov Genetic approaches, such as gene knockout or RNA knockdown, are often considered the most definitive. nih.gov Chemical validation, on the other hand, involves using small molecule inhibitors to modulate the target's function and observe the resulting phenotypic changes. nih.gov

For benzoxadiazepine-related structures, a variety of molecular targets have been identified, often depending on the specific substitutions on the core ring system. For instance, related benzodiazine and benzoxazinone (B8607429) structures have been shown to target and inhibit various enzymes, including:

Protein kinases: These enzymes are crucial regulators of cell signaling pathways, and their inhibition is a key strategy in cancer therapy. nih.gov Derivatives of benzodiazines have been found to inhibit receptor tyrosine kinases and other protein kinases involved in cancer proliferation. nih.gov

Serine proteases: This class of enzymes, which includes human leukocyte elastase and cathepsin G, is involved in inflammatory processes. nih.govnih.gov Certain benzoxazinone derivatives have been identified as inhibitors of these proteases. nih.govnih.gov

Monoamine oxidase (MAO): This enzyme is involved in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for depression and Parkinson's disease. Isomeric 1,3,4-oxadiazin-5(6H)-one derivatives have been reported as MAO inhibitors. mdpi.com

GABA receptors: Benzoxadiazepines are known to interact with GABA receptors, which are central to regulating neuronal excitability. This interaction can lead to sedative, anxiolytic, and anticonvulsant effects. ontosight.ai

The validation of these targets involves demonstrating a clear link between the compound's binding to the target and the resulting biological or therapeutic effect. drugtargetreview.com

Elucidation of Receptor Binding and Enzyme Inhibition Mechanisms

Once a molecular target is identified, the next step is to understand the precise mechanism of binding and inhibition. This involves studying the kinetics of the interaction and the structural basis of binding.

For enzyme inhibitors, kinetic studies can determine whether the inhibition is competitive, non-competitive, or uncompetitive. For example, 4H-3,1-benzoxazin-4-ones have been shown to be alternate substrate inhibitors of human leukocyte elastase, forming an acyl-enzyme intermediate during catalysis. nih.gov The potency of these inhibitors is influenced by electronic and steric effects of the substituents on the benzoxazinone ring. nih.gov

The interaction of ligands with receptors can be complex, involving various mechanisms such as the chelate effect, subsite binding, and receptor clustering. ualberta.ca The specific binding mode of a compound to its receptor is crucial for its pharmacological effect. For example, the binding of ligands to AMPA receptors can be modulated by various factors, including phosphorylation and glycosylation of the receptor protein. nih.gov

In silico molecular docking studies are often employed to predict the binding modes of these compounds within the active sites of their target enzymes or receptors. These computational models can provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For instance, docking studies of tryptamine (B22526) derivatives with acetylcholinesterase (AChE) have helped to elucidate the binding interactions responsible for their inhibitory activity. mdpi.com

Pathway-Level Interventions by this compound Compounds

For instance, the inhibition of protein kinases by benzodiazine derivatives can disrupt critical signaling pathways that control cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and MAPK pathways. nih.gov Similarly, the inhibition of enzymes involved in inflammation, like human leukocyte elastase and cathepsin G, can modulate inflammatory pathways. nih.govnih.gov

In the context of cancer, preliminary cDNA microarray studies with (1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-purines have suggested that their antiproliferative effects on MCF-7 breast cancer cells may be mediated through the modulation of apoptosis regulatory pathway genes. nih.gov

The table below summarizes some of the identified molecular targets for related benzoxazine (B1645224) and oxadiazole structures and the pathways they are known to modulate.

Compound ClassMolecular TargetModulated PathwayBiological Activity
BenzodiazinesProtein Kinases (e.g., EGFR)PI3K/AKT/mTOR, MAPKAnticancer nih.gov
4H-3,1-Benzoxazin-4-onesHuman Leukocyte Elastase, Cathepsin GInflammatory PathwaysAnti-inflammatory nih.govnih.gov
1,3,4-Oxadiazin-5(6H)-onesMonoamine Oxidase (MAO)Neurotransmitter MetabolismPotential for CNS disorders mdpi.com
(1,2,3,5-Tetrahydro-4,1-benzoxazepine-3-yl)-purinesNot fully elucidatedApoptosis Regulatory PathwaysAnticancer nih.gov

Emerging Biological Activities and Their Proposed Mechanisms of Action

Research into this compound and related heterocyclic structures continues to uncover new biological activities and potential therapeutic applications.

Antimicrobial Activity: Several studies have reported the antimicrobial properties of compounds containing the 1,3,4-oxadiazole (B1194373) ring. mdpi.com For example, some 1,3,4-oxadiazole derivatives have shown potent activity against various bacterial strains, including P. aeruginosa and S. aureus, with some compounds being more effective than the reference drug ampicillin. mdpi.com The proposed mechanism for some of these compounds involves the inhibition of DNA gyrase. mdpi.com Similarly, derivatives of 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones have demonstrated activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.gov

Anticancer Activity: The anticancer potential of benzoxadiazine and related heterocyclic structures is an active area of investigation. nih.gov For example, certain 1,3,4-thiadiazole (B1197879) derivatives have shown significant activity against breast cancer cell lines like MCF-7. mdpi.com In silico studies suggest that these compounds may act through a multi-target mechanism, with a potential role for the activation of caspase 8. mdpi.com The antiproliferative activity of some (1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-pyrimidine and -purine derivatives against MCF-7 cells has also been reported, with preliminary studies pointing to the involvement of apoptosis pathways. nih.gov

The following table highlights some of the emerging biological activities of this compound-related structures and their proposed mechanisms.

Compound ClassEmerging Biological ActivityProposed Mechanism of Action
1,3,4-Oxadiazole derivativesAntimicrobialDNA gyrase inhibition mdpi.com
4-Hydroxy-2H-1,4-benzoxazin-3(4H)-onesAntimicrobialNot fully elucidated nih.gov
1,3,4-Thiadiazole derivativesAnticancerCaspase 8 activation mdpi.com
(1,2,3,5-Tetrahydro-4,1-benzoxazepine-3-yl)-purinesAnticancerModulation of apoptosis regulatory genes nih.gov

Computational Chemistry and in Silico Studies of 1,3,4 Benzoxadiazepin 5 4h One

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and intrinsic properties of a molecule. nrel.govekb.eg These calculations provide insights into molecular geometry, stability, reactivity, and spectroscopic characteristics.

Detailed Research Findings: For heterocyclic compounds, methods like DFT with the B3LYP functional and basis sets such as 6-31G(d,p) or 6-311G++(d,p) are commonly used to optimize the molecular geometry and compute a range of quantum chemical descriptors. chimicatechnoacta.runih.gov These parameters are crucial for understanding the molecule's behavior.

Key calculated properties include:

Optimized Geometry: Determines the most stable three-dimensional conformation of the molecule, including bond lengths and angles.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy of HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability. chimicatechnoacta.ruyoutube.comyoutube.comyoutube.comyoutube.com

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). This is invaluable for predicting non-covalent interactions with biological receptors. nih.gov

Spectroscopic Properties: Theoretical calculations can predict vibrational frequencies (IR spectra) and NMR chemical shifts (¹H-NMR and ¹³C-NMR), which are essential for confirming the structure of a synthesized compound. nih.govepstem.net

Table 1: Representative Quantum Chemical Parameters for a Heterocyclic Scaffold Note: The following data is illustrative for a heterocyclic compound of similar complexity, as specific published data for 1,3,4-benzoxadiazepin-5(4H)-one is not available.

ParameterDescriptionIllustrative Value
Total Energy The total electronic energy of the optimized molecule.-550 Hartrees
EHOMO Energy of the Highest Occupied Molecular Orbital.-6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital.-1.2 eV
HOMO-LUMO Gap (ΔE) Energy difference between LUMO and HOMO, indicating chemical reactivity.5.3 eV
Dipole Moment A measure of the overall polarity of the molecule.3.5 Debye

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful in-silico techniques used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. amazonaws.comsymbiosisonlinepublishing.com

Detailed Research Findings: The process begins with identifying a potential biological target. Given the structural similarity to benzodiazepines, a plausible target for benzoxadiazepine derivatives could be the gamma-aminobutyric acid type A (GABA-A) receptor. researchgate.net

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand within the active site of a target protein. symbiosisonlinepublishing.com Docking algorithms generate numerous possible binding poses and use a scoring function to rank them, with lower binding energy scores typically indicating higher affinity. amazonaws.com The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to assess the stability of the predicted ligand-protein complex over time. mdpi.com By simulating the movements of atoms and molecules for nanoseconds or longer, MD can confirm whether the ligand remains stably bound in the active site and reveal conformational changes in the protein upon binding. youtube.commdpi.com

Table 2: Illustrative Molecular Docking Results against a Hypothetical Target Note: This table presents a hypothetical docking scenario for illustrative purposes.

LigandTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
This compound GABA-A Receptor-7.8TYR159, THR206 (H-Bond); PHE101, LEU199 (Hydrophobic)
Diazepam (Reference) GABA-A Receptor-8.5TYR159, SER205 (H-Bond); PHE101, TYR209 (Hydrophobic)

De Novo Design and Virtual Screening of this compound Libraries

Once a core scaffold like this compound is identified, computational methods can be used to explore its chemical space to discover derivatives with improved properties.

Detailed Research Findings:

Virtual Screening (VS): This is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. wikipedia.orgnih.gov VS can be ligand-based, searching for molecules similar to known active compounds, or structure-based, docking thousands of compounds into the target's binding site. plos.orgchapman.edu This process efficiently filters vast chemical databases to a manageable number of promising candidates for experimental testing.

De Novo Design: This approach involves the computational generation of novel molecular structures with desired properties. frontiersin.org Starting with the this compound core, algorithms can add or modify functional groups to optimize binding affinity, selectivity, and pharmacokinetic properties. biorxiv.orgnih.gov This allows for the rational design of a focused library of derivatives with a high probability of being active.

Machine Learning and Artificial Intelligence Applications in Benzoxadiazepine Research

Detailed Research Findings: While specific AI models for this compound have not been published, the broader class of benzodiazepines has been the subject of ML studies. For instance, ML models have been developed using administrative health data to predict the risk of adverse outcomes following a benzodiazepine (B76468) prescription in older adults. nih.gov One study used an XGBoost model which achieved a C-statistic of 0.75 in predicting hospitalization, emergency department visits, or death within 30 days of dispensation. nih.gov

In the context of drug discovery for new benzoxadiazepines, AI and ML can be applied to:

Predictive Modeling: Develop Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of newly designed derivatives.

ADMET Prediction: Train models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds, helping to eliminate candidates with poor profiles early on.

Generative Models: Use deep learning and generative AI to design novel benzoxadiazepine derivatives with optimized multi-parameter profiles (e.g., high potency and low toxicity). pharmaceutical-technology.com

Target Identification: Analyze biological data to identify and validate novel targets for which benzoxadiazepine scaffolds may be effective.

Future Research Directions and Translational Perspectives for 1,3,4 Benzoxadiazepin 5 4h One

Advancements in Sustainable and Scalable Synthesis of Benzoxadiazepines

The future development of 1,3,4-benzoxadiazepin-5(4H)-one and its analogs is intrinsically linked to the innovation of sustainable and scalable synthetic methodologies. Traditional multi-step syntheses often involve harsh reaction conditions, toxic reagents, and significant waste generation, hindering their large-scale production and environmental compatibility. The principles of green chemistry are poised to revolutionize the synthesis of these compounds. acs.org

Future synthetic strategies are expected to focus on:

Catalytic Approaches: The use of reusable solid acid catalysts, such as heteropolyacids, has shown promise in the synthesis of related benzoxadiazepines, offering a greener alternative to conventional acid catalysts. mdpi.compageplace.desid.ir Research into novel, highly efficient, and selective catalysts will be crucial.

One-Pot and Domino Reactions: Designing synthetic cascades where multiple bond-forming events occur in a single reaction vessel without the isolation of intermediates can significantly improve efficiency and reduce waste. researchgate.netresearchgate.netrsc.org

Alternative Energy Sources: Microwave and ultrasound-assisted synthesis can accelerate reaction times, improve yields, and often lead to cleaner reactions compared to conventional heating methods. mdpi.comresearchgate.netdst.gov.in

Renewable Feedstocks: Exploring the use of bio-based starting materials to construct the benzoxadiazepine core would represent a significant leap towards a truly sustainable synthetic process. matanginicollege.ac.in

Discovery of Novel Therapeutic and Agrochemical Applications

While the benzoxadiazepine class is known for its central nervous system activities, the therapeutic potential of this compound derivatives is far from fully explored. Future research will likely uncover a broader spectrum of pharmacological activities.

Therapeutic Applications:

Initial findings suggest that derivatives of related benzoxazepines possess neuroprotective properties, acting as 5-HT1A receptor agonists with potential applications in treating brain ischemia. nih.gov Further exploration could lead to the discovery of novel agents for a range of neurological and psychiatric disorders. Moreover, the structural similarity to other biologically active heterocyclic systems suggests potential for:

Anticancer Activity: Many heterocyclic compounds, including those with thiadiazole and benzoxazole (B165842) motifs, have demonstrated significant antiproliferative effects. mdpi.commdpi.comnih.gov Screening libraries of this compound derivatives against various cancer cell lines could identify new oncologic drug candidates.

Antimicrobial Properties: The search for new antibiotics is a global health priority. Related heterocyclic compounds have shown activity against a range of bacteria and fungi. nih.govnih.gov The this compound scaffold could serve as a template for the development of novel anti-infective agents.

Agrochemical Applications:

The biological activity of benzoxadiazepines may extend beyond human therapeutics into the realm of agriculture. sorbonne-universite.fr There is potential for the development of novel:

Fungicides and Bactericides: Plant pathogens pose a significant threat to food security. The development of new, effective, and environmentally benign pesticides is crucial. nih.gov

Herbicides and Plant Growth Regulators: The unique chemical structure of this compound could be optimized to selectively target weeds or modulate plant growth.

Integration of High-Throughput Screening and Omics Technologies in Mechanistic Studies

Understanding the precise mechanism of action is fundamental to the rational design of more potent and selective drugs and agrochemicals. The integration of modern biological research tools will be instrumental in elucidating how this compound derivatives exert their effects.

High-Throughput Screening (HTS):

HTS allows for the rapid testing of large libraries of compounds against specific biological targets. nuvisan.com By creating diverse libraries of this compound derivatives, researchers can:

Identify initial "hits" for a wide range of therapeutic and agrochemical targets. nih.govmcmaster.canih.gov

Establish structure-activity relationships (SAR) to guide the optimization of lead compounds. plos.org

Omics Technologies:

Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes within a cell or organism in response to a chemical compound. nih.govbiobide.comfrontiersin.org These powerful tools can be used to:

Identify the molecular pathways and cellular processes affected by this compound derivatives. embopress.org

Uncover novel drug targets and biomarkers of drug efficacy. cd-genomics.com

Gain a deeper understanding of the mechanisms of action, including potential off-target effects. embopress.org

The integration of HTS and omics data will provide a comprehensive understanding of the biological activity of this class of compounds, accelerating their development into useful products.

Development of Multi-Targeting this compound Agents

Complex diseases, such as cancer and neurodegenerative disorders, often involve multiple pathological pathways. The traditional "one-target, one-drug" approach has shown limitations in treating such multifactorial conditions. mdpi.comnih.gov The development of multi-target drugs, which are designed to interact with multiple targets simultaneously, is an emerging paradigm in drug discovery. arxiv.org

The this compound scaffold is well-suited for the development of multi-targeting agents. Its versatile structure can be chemically modified to incorporate different pharmacophores, each designed to interact with a specific biological target. For example, a derivative could be designed to inhibit a key enzyme while also blocking a receptor involved in the same disease process.

This approach could lead to the development of more effective therapies with improved efficacy and a reduced likelihood of drug resistance. The rational design of such multi-target ligands will be guided by a deep understanding of the pathophysiology of the target disease and the structure-activity relationships of the this compound scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.